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Abstract
This technical guide provides a comprehensive overview of 3-Bromoquinolin-2-amine (CAS

No: 36825-31-7), a heterocyclic compound of significant interest to researchers in medicinal

chemistry and drug development. The quinoline scaffold is a well-established "privileged

structure" in pharmacology, and the strategic placement of an amino group at the 2-position

and a bromine atom at the 3-position creates a versatile building block for chemical synthesis.

This document details the compound's core properties, proposes a logical synthetic route,

outlines methodologies for its structural characterization, discusses its potential applications in

drug discovery, and provides essential safety and handling protocols.

Core Chemical Properties and Data
3-Bromoquinolin-2-amine is an aromatic heterocyclic amine. The presence of both a

nucleophilic amino group and a synthetically versatile bromine atom on the quinoline core

makes it a valuable intermediate. Its fundamental properties are summarized below.
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Property Data

IUPAC Name 3-Bromoquinolin-2-amine

Synonym(s) 2-Amino-3-bromoquinoline

CAS Number 36825-31-7

Molecular Formula C₉H₇BrN₂

Molecular Weight 223.07 g/mol

Topological Polar Surface Area (TPSA) 38.91 Å²

Hydrogen Bond Acceptors 2

Hydrogen Bond Donors 1

LogP (Predicted) 2.58

Data sourced from commercial supplier databases and computational models.[1]

Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for 3-Bromoquinolin-2-amine is not prominently

available in the literature, a highly plausible and efficient route can be designed based on

established principles of electrophilic aromatic substitution on activated heterocyclic systems.

The proposed method is the direct bromination of the readily available starting material, 2-

aminoquinoline.

Proposed Synthetic Pathway: Electrophilic Bromination
The most logical approach involves the reaction of 2-aminoquinoline with a mild brominating

agent, such as N-Bromosuccinimide (NBS), in a suitable organic solvent.

Causality of Reagent Choice and Reaction Conditions:

Starting Material: 2-Aminoquinoline is selected because the amino group at the C2 position

is a powerful activating group. Through resonance, it increases the electron density of the

quinoline ring system, making it more susceptible to electrophilic attack.
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Directing Effects: The amino group is an ortho-, para- director. The para position (C4) is part

of the fused ring system and sterically accessible. However, the ortho position (C3) is also

strongly activated. In many quinoline systems, substitution at C3 is kinetically favored under

mild conditions.

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent over elemental

bromine (Br₂) for this transformation. It provides a low, steady concentration of electrophilic

bromine, which minimizes over-bromination and the formation of side products that can

occur with the more aggressive Br₂.

Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane

(DCM) is suitable for this reaction, as they can dissolve the starting materials without

participating in the reaction.

Starting Materials

Reaction
Product2-Aminoquinoline

Electrophilic Aromatic
Substitution

N-Bromosuccinimide (NBS)

Solvent (e.g., Acetonitrile)
Room Temperature

3-Bromoquinolin-2-amineWork-up & Purification
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Caption: Proposed synthesis of 3-Bromoquinolin-2-amine.

Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored by Thin-Layer

Chromatography (TLC), and the final product structure must be confirmed by the analytical

methods outlined in Section 3.

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-

aminoquinoline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1
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M concentration).

Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred

solution at room temperature. The reaction is typically exothermic and should be monitored.

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the

consumption of the starting material by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile

phase).

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with ethyl

acetate (3x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel to yield pure 3-Bromoquinolin-2-amine.

Structural Characterization and Validation
Unambiguous confirmation of the molecular structure is paramount. The synergistic use of

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a

self-validating system for structural elucidation.[2] While experimental data for 3-
Bromoquinolin-2-amine is not publicly available, the expected spectral features can be

reliably predicted.
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Caption: Logical workflow for structural elucidation.

Expected ¹H NMR Spectrum
The proton NMR spectrum will provide information on the chemical environment of the

hydrogen atoms.

Aromatic Region (δ 7.0-8.5 ppm): Five distinct signals are expected, corresponding to the

five protons on the quinoline ring system. The proton at C4 will likely be the most deshielded

singlet in the aromatic region due to its proximity to the nitrogen and the bromine atom.

Amine Protons (δ 5.0-6.0 ppm): A broad singlet corresponding to the two protons of the -NH₂

group is expected. The chemical shift of these protons can vary depending on solvent and
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concentration due to hydrogen bonding.

Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each

unique carbon atom in the molecule. The carbon atom attached to the bromine (C3) would

show a characteristic shift, and the carbons adjacent to the nitrogen (C2 and C8a) would be

significantly deshielded.

Expected Mass Spectrum
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

Molecular Ion Peak: The key diagnostic feature will be a pair of molecular ion peaks ([M]⁺

and [M+2]⁺) of nearly equal intensity (approximately 1:1 ratio). This is the characteristic

isotopic signature of a compound containing one bromine atom (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br).

[2] For 3-Bromoquinolin-2-amine, these peaks would appear at m/z ≈ 222 and m/z ≈ 224.

Applications in Drug Development and Medicinal
Chemistry
While specific biological activities for 3-Bromoquinolin-2-amine have not been extensively

reported, its structural motifs are present in numerous pharmacologically active molecules. Its

primary value lies in its role as a versatile intermediate for building libraries of novel compounds

for drug screening.

A Privileged Scaffold for Lead Optimization
The 2-aminoquinoline core is a recognized pharmacophore, and bromo-substituted

heterocycles are fundamental building blocks in medicinal chemistry.[3][4] Derivatives of this

class have shown potential in several therapeutic areas:

Oncology: Many kinase inhibitors used in cancer therapy are based on nitrogen-containing

heterocyclic cores. The 2-aminoquinoline structure can be elaborated to target specific ATP-

binding sites of kinases.[5]
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Anti-inflammatory and Antimicrobial Agents: Quinoline derivatives have a long history as anti-

malarial agents and have been investigated for broader antimicrobial and anti-inflammatory

properties.[6][7]

Synthetic Handle for Chemical Diversification
The bromine atom at the C3 position is a key feature, serving as a reactive handle for

introducing chemical diversity through various palladium-catalyzed cross-coupling reactions.

This allows for the systematic exploration of the structure-activity relationship (SAR).

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more

complex amine derivatives.[8]

Sonogashira Coupling: Reaction with terminal alkynes to introduce carbon-carbon triple

bonds.

Core Intermediate

Cross-Coupling Reactions

Diverse Chemical Library
Screening

3-Bromoquinolin-2-amine

Suzuki
(R-B(OH)₂)

Buchwald-Hartwig
(R₂-NH)

Sonogashira
(R-C≡CH)

Novel Quinoline
Derivatives

High-Throughput
Screening for

Biological Activity
(e.g., Kinase Inhibition)

Click to download full resolution via product page

Caption: Role as a building block in drug discovery.
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Safety, Handling, and Storage
As a research chemical, 3-Bromoquinolin-2-amine should be handled with appropriate care,

following standard laboratory safety protocols. Although a specific Safety Data Sheet (SDS) is

not widely available, data from closely related isomers, such as 5-Bromoquinolin-2-amine,

suggest the following hazards.[1]

Hazard Classification (Anticipated):

Harmful if swallowed (H302)

Causes skin irritation (H315)

Causes serious eye irritation (H319)

May cause respiratory irritation (H335)

Recommended Handling Procedures
Engineering Controls: Use only under a certified chemical fume hood to minimize inhalation

risk.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

Respiratory Protection: Not required if handled properly within a fume hood.

Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly

after handling.

Storage
Keep the container tightly closed in a dry, cool, and well-ventilated place.

Store away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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